Linker Exit Vector and Conjugation Handle Differentiation from Boc-Protected Analog
The compound features a terminal free hydroxyl group (-OH), whereas its closest structural analog, Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3, contains a tert-butyloxycarbonyl (Boc)-protected carboxylate group [1]. The hydroxyl group provides a distinct nucleophilic handle for direct conjugation to a target protein ligand via ether or ester bond formation, while the Boc-protected analog requires an additional deprotection step before similar use .
| Evidence Dimension | Terminal functional group and synthetic utility |
|---|---|
| Target Compound Data | Terminal primary hydroxyl group (-C2-OH); suitable for direct esterification or etherification [1] |
| Comparator Or Baseline | Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3; contains a Boc-protected carboxylic acid, requiring acidic deprotection prior to conjugation |
| Quantified Difference | One-step conjugation vs. two-step deprotection-conjugation |
| Conditions | Synthetic chemistry workflow; structure deduced from IUPAC name and SMILES notation |
Why This Matters
The presence of a free hydroxyl group streamlines PROTAC synthesis, eliminating a deprotection step and thereby reducing both synthesis time and potential yield loss.
- [1] MedChemExpress. (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH - Product Datasheet. View Source
